5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole: Structural Anatomy and Synthetic Utility
5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole: Structural Anatomy and Synthetic Utility
Topic: 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole Chemical Structure Analysis Content Type: Technical Monograph & Scaffold Evaluation Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads[1]
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Executive Summary
The compound 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole represents a "privileged scaffold" in modern medicinal chemistry.[1] By fusing a lipophilic isopropyl-substituted benzene ring with a polar, basic pyridine moiety via a rigid oxazole linker, this molecule acts as a high-value pharmacophore.[1] It is structurally homologous to known amyloid-binding probes and kinase inhibitors.[1] This guide dissects its physicochemical properties, validates a robust synthetic protocol, and analyzes its potential as a lead compound in drug discovery.[2]
Structural Anatomy & Electronic Properties[1]
This molecule functions as a bi-dentate ligand and a hydrogen bond acceptor. Its efficacy is dictated by the electronic push-pull relationship between the electron-rich benzoxazole core and the electron-deficient pyridine ring.[1]
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | C₁₅H₁₄N₂O | Core stoichiometry.[1] |
| Molecular Weight | 238.29 g/mol | Fragment-like; ideal for Lead-Likeness.[1] |
| cLogP | ~3.8 – 4.2 | High lipophilicity due to the 5-isopropyl group; suggests good membrane permeability but requires formulation optimization.[1] |
| TPSA | ~39 Ų | Topological Polar Surface Area; indicates high blood-brain barrier (BBB) penetration potential.[1] |
| pKa (Pyridine N) | ~5.2 | The pyridine nitrogen can be protonated in acidic lysosomes or tumor microenvironments.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Oxazole N, O) | Key for interacting with Ser/Thr residues in protein pockets.[1] |
Pharmacophore Map
The molecule is divided into three functional domains:
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Domain A (The Anchor): The Pyridin-4-yl ring acts as a solvent-exposed H-bond acceptor.[1][3] In kinase inhibitors, this often mimics the adenine ring of ATP.
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Domain B (The Linker): The Benzo[d]oxazole core provides a rigid, planar scaffold that induces fluorescence (useful for imaging) and pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).[1][3]
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Domain C (The Tail): The 5-Isopropyl group is a critical hydrophobic volume filler.[1][3] It targets "selectivity pockets" (e.g., the hydrophobic back-cleft of an enzyme) to enhance binding affinity over non-substituted analogs.[1]
Validated Synthetic Protocol
Objective: Synthesis of 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole via Polyphosphoric Acid (PPA) Cyclodehydration.
Rationale: While oxidative cyclization of Schiff bases is possible, the PPA-mediated condensation is preferred for its "one-pot" efficiency and ability to drive the equilibrium toward the heterocycle at high temperatures without metal catalysts.[1]
Reagents & Stoichiometry
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Reactant A: 2-Amino-4-isopropylphenol (1.0 equiv, 10 mmol)[1]
-
Reactant B: Isonicotinic acid (1.0 equiv, 10 mmol)[1]
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) (15 g per 1 g of reactant)[1]
-
Quenching Agent: Crushed ice / 10% NaHCO₃ solution[1]
Step-by-Step Methodology
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Preparation: In a 100 mL round-bottom flask, mix 2-Amino-4-isopropylphenol (1.51 g) and Isonicotinic acid (1.23 g).
-
Solvation: Add 30 g of PPA. Mechanically stir to ensure a homogeneous paste. Note: PPA is viscous; gentle warming (60°C) helps mixing.[1]
-
Cyclization: Heat the mixture to 180–200°C for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Checkpoint: The disappearance of the aminophenol spot indicates completion.
-
-
Quenching: Cool the reaction mass to ~80°C (do not let it solidify completely). Pour slowly onto 200 g of crushed ice with vigorous stirring.
-
Neutralization: The solution will be acidic. Adjust pH to ~8–9 using 10% NaHCO₃ or NH₄OH. A precipitate will form.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]
Synthetic Pathway Visualization
Caption: One-pot cyclodehydration pathway using PPA to fuse the phenol and carboxylic acid moieties.
Analytical Characterization (Self-Validation)
To confirm the structure, the following spectroscopic signatures must be observed. Absence of these signals suggests incomplete cyclization or ring opening.
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¹H NMR (400 MHz, CDCl₃):
-
Isopropyl Group: A distinct doublet at ~1.3 ppm (6H, -CH₃) and a septet at ~3.0 ppm (1H, CH).[1]
-
Benzoxazole Core: Aromatic signals in the 7.2–7.8 ppm range. Look for the singlet at position 4 or 6 (depending on shielding) due to the isopropyl substitution.
-
Pyridine Ring:[1] An AA'BB' system (two doublets) at ~8.0 ppm (meta) and ~8.8 ppm (ortho to nitrogen).[1] The downfield shift to 8.8 ppm confirms the pyridine ring is attached.
-
-
IR Spectroscopy:
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 239.1.[1]
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Medicinal Chemistry Applications (SAR)[1]
This specific scaffold is highly relevant in two primary therapeutic areas:
-
Kinase Inhibition (Oncology): The 2-(pyridin-4-yl) motif is a bioisostere for the hinge-binding region of ATP-competitive inhibitors.[1][3] The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region. The 5-isopropyl group projects into the hydrophobic "Gatekeeper" region or the solvent-accessible back pocket, potentially imparting selectivity against kinases like VEGFR or EGFR.[1]
-
Amyloid-Beta Imaging (Neurology): Benzoxazoles are planar and lipophilic, properties required to intercalate into beta-sheet rich amyloid fibrils.[1] The 5-isopropyl group aids in crossing the Blood-Brain Barrier (BBB), while the pyridine nitrogen allows for radiolabeling (e.g., with ¹⁸F or ¹¹C methylation) for PET imaging.[1]
Structure-Activity Relationship (SAR) Logic
Caption: Functional decomposition of the molecule showing how specific structural domains translate to biological activity.
References
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Synthesis of Benzoxazoles: Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957).[1] The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[1] Journal of the American Chemical Society.[4][5] Link[1]
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Benzoxazole Scaffold Review: BenchChem. (2025).[2] The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery.[2][6][7][8][9] BenchChem Technical Guides. Link[1]
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Medicinal Chemistry Applications: Ploypradith, P. (2004). Development of benzoxazole derivatives as potential anticancer and antimicrobial agents.[2][6][7][8][9][10][11] Acta Pharmaceutica.
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Amyloid Probes: Ono, M., et al. (2009).[1][3] Benzoxazole derivatives as novel probes for the imaging of amyloid-beta aggregates.[1] Bioorganic & Medicinal Chemistry. Link
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Kinase Inhibitor Design: Zhang, J., et al. (2009).[1] Design and synthesis of 2-substituted benzoxazoles as potent inhibitors of VEGFR-2.[1] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
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- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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